Balsalazida

Descripción general

Descripción

Balsalazida es un fármaco antiinflamatorio que se utiliza principalmente en el tratamiento de la enfermedad inflamatoria intestinal, como la colitis ulcerosa. Se vende bajo varios nombres comerciales, incluyendo Colazal en los Estados Unidos y Colazide en el Reino Unido .

Mecanismo De Acción

Balsalazida es un profármaco que se escinde enzimáticamente en el colon para producir mesalazina (ácido 5-aminosalicílico), que es el componente activo . La mesalazina ejerce sus efectos antiinflamatorios al inhibir la producción de metabolitos del ácido araquidónico en la mucosa del colon . Esta inhibición reduce la inflamación, la diarrea, el sangrado rectal y el dolor de estómago asociado con la colitis ulcerosa .

Aplicaciones Científicas De Investigación

Balsalazida tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la ciencia ambiental. En medicina, se utiliza para tratar enfermedades inflamatorias intestinales como la colitis ulcerosa . En ciencia ambiental, this compound se ha estudiado por sus propiedades de adsorción utilizando resina de poliéster insaturada como adsorbente no carbonoso . Esta investigación es significativa para comprender la eliminación de compuestos farmacéuticos de las corrientes de aguas residuales .

Análisis Bioquímico

Biochemical Properties

Balsalazide is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug . The cleavage is performed by bacterial azoreduction . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .

Cellular Effects

Balsalazide exerts its effects on various types of cells, particularly those in the colon where it is activated. It is known to inhibit the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of Balsalazide involves its conversion to mesalamine in the colon. Mesalamine then acts to decrease inflammation by blocking the production of arachidonic acid metabolites . This action is believed to occur topically in the colon mucosa .

Temporal Effects in Laboratory Settings

In clinical trials, Balsalazide has shown to be effective in maintaining remission in patients with ulcerative colitis. High dose Balsalazide (3.0 g twice daily) was superior in maintaining remission compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily) .

Dosage Effects in Animal Models

Higher doses have been found to be more effective in maintaining remission in patients with ulcerative colitis .

Metabolic Pathways

Balsalazide is involved in the arachidonic acid metabolic pathway. It is converted to mesalamine, which then acts to block the production of arachidonic acid metabolites .

Transport and Distribution

Balsalazide is delivered intact to the colon where it is cleaved by bacterial azoreduction to produce mesalamine . This ensures that the active agent is delivered directly to the site of inflammation.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Balsalazida implica varios pasos clave. El material de partida es el ácido 4-aminohipúrico, que se obtiene mediante el acoplamiento del ácido p-aminobenzoico y la glicina . Este producto se trata entonces con ácido nitroso para formar la sal de diazonio. La sal de diazonio reacciona con el ácido salicílico en la posición para al grupo fenol para producir this compound .

Métodos de producción industrial

En entornos industriales, la preparación de this compound sódica implica dos pasos principales: la purificación del ácido this compound y la conversión a this compound sódica . El proceso de purificación incluye la disolución del ácido this compound en dimetilformamida o dimetilsulfóxido, seguida de decoloración, cristalización y secado . La conversión a this compound sódica se logra añadiendo una solución de hidróxido de sodio al ácido this compound purificado, seguido de cristalización y secado .

Análisis De Reacciones Químicas

Tipos de reacciones

Balsalazida experimenta varios tipos de reacciones químicas, incluyendo hidrólisis, oxidación y reducción .

Reactivos y condiciones comunes

Hidrólisis: This compound se somete a hidrólisis ácida y alcalina, lo que lleva a una degradación sustancial.

Oxidación: Las condiciones oxidantes también provocan una degradación significativa de this compound.

Principales productos formados

Los principales productos de degradación de this compound incluyen mesalazina y 4-aminobenzoil-beta-alanina .

Comparación Con Compuestos Similares

Balsalazida es parte de la familia de fármacos del ácido 5-aminosalicílico (5-ASA), que también incluye mesalazina y sulfasalazina . En comparación con la mesalazina, this compound es más eficaz para inducir la remisión en pacientes con colitis ulcerosa . A diferencia de la sulfasalazina, this compound es mejor tolerada y tiene menos efectos secundarios . Otros compuestos similares incluyen olsalazina y vedolizumab .

Lista de compuestos similares

- Mesalazina

- Sulfasalazina

- Olsalazina

- Vedolizumab

Propiedades

IUPAC Name |

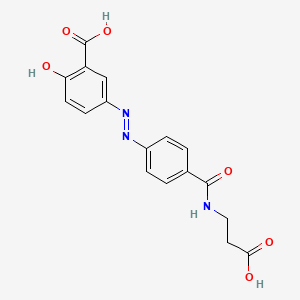

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040653, DTXSID50861027 | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble as disodium salt | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase. | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80573-04-2 | |

| Record name | Balsalazide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALSALAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.